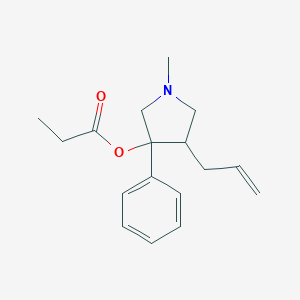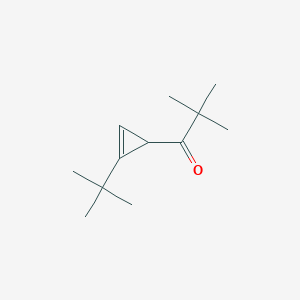
1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- is a chemical compound that belongs to the class of ketones. It is also known as 2,2-dimethyl-1-(2-tert-butylcycloprop-1-enyl) propan-1-one. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- can cause a reduction in the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl-. One area of interest is its potential as a precursor for the synthesis of other compounds, including pharmaceuticals and agrochemicals. Another area of interest is its potential as a therapeutic agent for the treatment of pain and inflammation. Further research is needed to fully understand its mechanism of action and potential applications in these areas.
Métodos De Síntesis
The synthesis of 1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- can be achieved through several methods. One of the most common methods involves the reaction of 2-tert-butyl-2-cyclopropen-1-one with acetone in the presence of a strong acid catalyst such as sulfuric acid. This method yields a high yield of the desired product.
Aplicaciones Científicas De Investigación
1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- has a wide range of potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential as a precursor for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
19576-21-7 |
|---|---|
Nombre del producto |
1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- |
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
1-(2-tert-butylcycloprop-2-en-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H20O/c1-11(2,3)9-7-8(9)10(13)12(4,5)6/h7-8H,1-6H3 |
Clave InChI |
NQCHIAZTRFTROO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC1C(=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC1C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



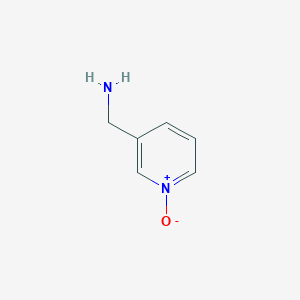
![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)
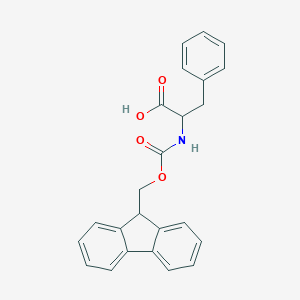
![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)
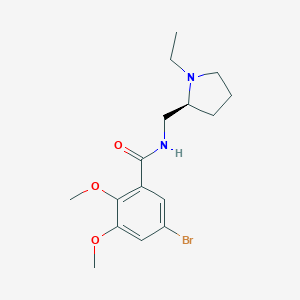
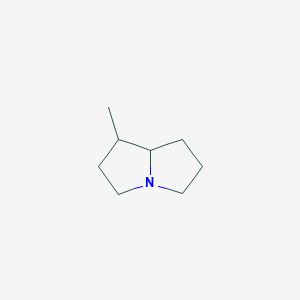
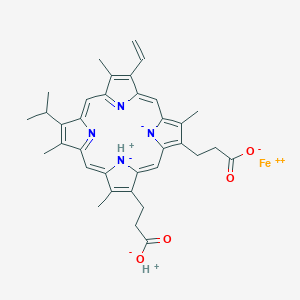
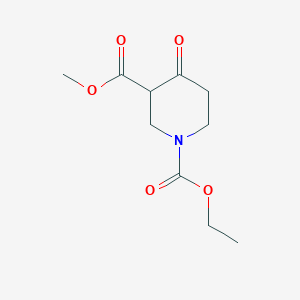
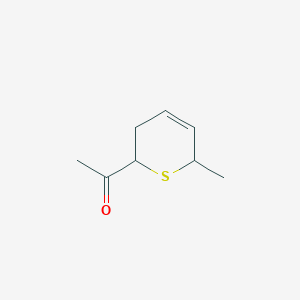
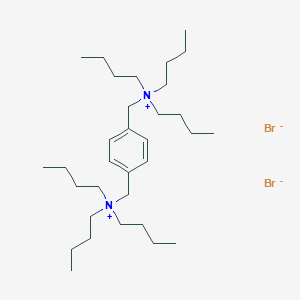
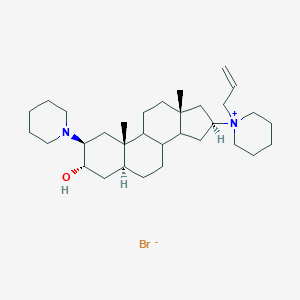
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)
